2-(3,4-dimethylphenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
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Description
2-(3,4-dimethylphenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H18FN3O2 and its molecular weight is 411.436. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
The compound has shown potential in cancer research. A related study focuses on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, indicating moderate to high levels of antitumor activities against various cancer cell lines, comparable to 5-fluorouracil (5-FU) (Yilin Fang et al., 2016).
Luminescent Materials
The compound's structure is relevant in the development of luminescent materials. Research on heteroleptic cationic Ir(III) complexes demonstrates their application in data security protection, showcasing the potential of similar structures in smart luminescent materials (Zhongming Song et al., 2016).
OLEDs (Organic Light-Emitting Diodes)
Similar structures are utilized in OLEDs. A study on homoleptic cyclometalated iridium complexes shows their application in highly efficient red phosphorescence, indicating the relevance of similar compounds in OLED technology (A. Tsuboyama et al., 2003).
Antimicrobial and Antitubercular Activities
Compounds with related structures exhibit remarkable antimicrobial and antitubercular activities. A study on the synthesis and characterization of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine shows superior antimicrobial activity and significant anti-tubercular activity (Mamatha S.V et al., 2019).
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-10-11-19(12-16(15)2)29-14-22(20-8-3-4-9-21(20)25(29)30)24-27-23(28-31-24)17-6-5-7-18(26)13-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFBMKRUNSWXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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